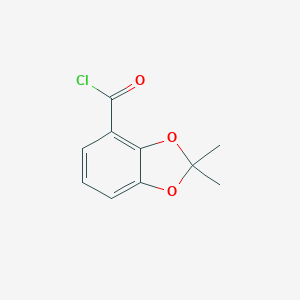

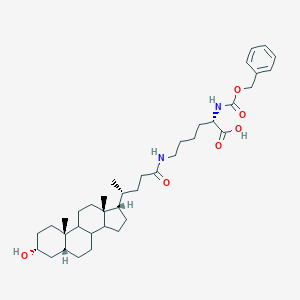

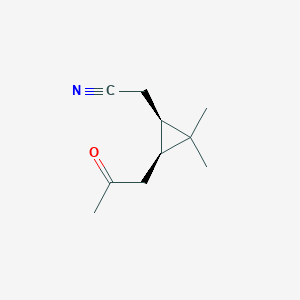

![molecular formula C8H6N2O3S B034353 Ácido 5-metil-4-oxo-3,4-dihidrotieno[2,3-d]pirimidina-6-carboxílico CAS No. 101667-97-4](/img/structure/B34353.png)

Ácido 5-metil-4-oxo-3,4-dihidrotieno[2,3-d]pirimidina-6-carboxílico

Descripción general

Descripción

Synthesis Analysis

- Synthesis Methods : The compound has been synthesized through multiple methods. One approach involved the use of substituted benzylchlorides and chloroacetic acid, resulting in novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, confirmed by 1H NMR spectral data and elemental analysis (Kolisnyk et al., 2015).

Molecular Structure Analysis

- Nuclear Magnetic Resonance (NMR) Data : The 1H NMR spectra of synthesized compounds contain signals indicative of the amino group, the methyl group at position 5 of the thieno(2,3-d)pyrimidine system, and the carboxamide NH group, which varies depending on the structure of the amide aromatic cycle (Kolisnyk et al., 2015).

Chemical Reactions and Properties

- Reactivity with Other Compounds : It's been found that the synthesized derivatives exhibit antimicrobial activity. Particularly, some compounds showed higher activity than reference drugs against certain strains of microorganisms (Kolisnyk et al., 2015).

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Este compuesto ha sido evaluado por su potencial en la lucha contra infecciones microbianas. Sirve como precursor en la síntesis de derivados que exhiben propiedades antimicrobianas . La interacción de este compuesto con aminas bencílicas sustituidas se ha identificado como un procedimiento óptimo para preparar compuestos objetivo con actividad antimicrobiana.

Propiedades Antitumorales

Los derivados de tieno[2,3-d]pirimidina, que incluyen la variante 5-metil-4-oxo, han mostrado promesa en la inhibición del crecimiento tumoral. Estos compuestos se han probado en varias líneas celulares tumorales humanas, incluyendo células de cáncer de próstata, mama y colon, lo que indica su potencial como agentes antitumorales .

Terapéutica Antiviral

La estructura del Ácido 5-metil-4-oxo-3,4-dihidrotieno[2,3-d]pirimidina-6-carboxílico permite la creación de compuestos con significativa actividad antiviral. Específicamente, los derivados que contienen aminas heteroarílicas de cinco miembros han demostrado actividad contra virus como el virus de la enfermedad de Newcastle, comparable a fármacos antivirales conocidos como Ribavirina .

Bloque de Construcción de Síntesis Química

Como bloque de construcción en la síntesis química, este compuesto se utiliza para construir moléculas más complejas. Su forma sólida y estabilidad a temperatura ambiente lo convierten en un material de partida valioso en la química orgánica sintética .

Investigación en Ciencia de Materiales

En la ciencia de materiales, los derivados de este compuesto se pueden utilizar para modificar las propiedades de la superficie y crear nuevos materiales con características deseadas. Su estructura molecular permite la introducción de varios grupos funcionales, lo que puede conducir al desarrollo de materiales innovadores .

Investigación en Ciencias de la Vida

Dentro de la investigación en ciencias de la vida, este compuesto se puede utilizar para estudiar vías y procesos biológicos. Sus interacciones con enzimas y receptores pueden proporcionar información sobre los mecanismos moleculares de las enfermedades y ayudar en el desarrollo de nuevos fármacos .

Cromatografía

El compuesto se puede utilizar en cromatografía como estándar para el desarrollo y validación de métodos. Sus propiedades químicas únicas le permiten servir como referencia para la separación y análisis de compuestos similares .

Mecanismo De Acción

Biochemical Pathways

Thieno[2,3-d]pyrimidines have been associated with antimicrobial activity , suggesting they may interact with pathways relevant to bacterial growth and proliferation.

Result of Action

Related compounds have shown antimicrobial activity , suggesting that this compound may also have similar effects.

Propiedades

IUPAC Name |

5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-3-4-6(11)9-2-10-7(4)14-5(3)8(12)13/h2H,1H3,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNGLBSDKJIAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328084 | |

| Record name | 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101667-97-4 | |

| Record name | 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What are the potential applications of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid derivatives in medicinal chemistry?

A1: Research suggests that derivatives of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid exhibit promising antimicrobial activity. Specifically:

- Antibacterial activity: N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, synthesized via a 1,1’-carbonyldiimidazole promoted reaction with substituted benzyl amines, demonstrated good activity against Staphylococcus aureus and Bacillus subtilis strains. [] This activity was particularly pronounced in derivatives with no substituents or small substituents (methyl, methoxy) on the benzene ring. []

- Antifungal activity: 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one showed notable inhibitory activity against the fungus Candida albicans. []

Q2: How does the structure of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid derivatives influence their antimicrobial activity?

A2: Structure-activity relationship (SAR) studies highlight the importance of specific structural features:

- Benzyl Substituents: The presence and nature of substituents on the benzene ring of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides significantly impact antibacterial activity. Compounds with no substituents or small, para-substituted groups exhibited greater potency against S. aureus and B. subtilis. []

- Alkylation at Position 3: The introduction of a benzyl group at the 3-position of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one appears crucial for activity against Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa. The unsubstituted derivative was inactive against these bacterial strains. [] This suggests that substitution at this position might be essential for interaction with specific bacterial targets.

Q3: What computational chemistry approaches have been used to study 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid derivatives?

A3: Molecular docking studies have been performed on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides to investigate their potential interaction with the bacterial enzyme TrmD from P. aeruginosa. [] Despite promising docking scores, conformational analysis revealed that these compounds might only partially inhibit TrmD, suggesting further structural optimization is necessary for stronger binding and improved efficacy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

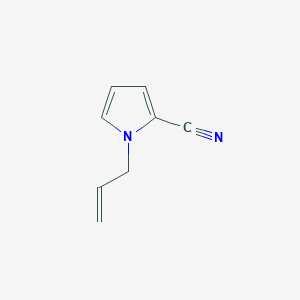

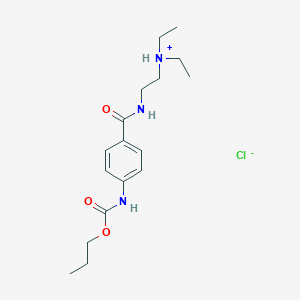

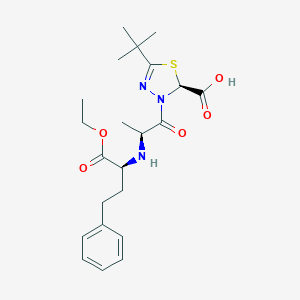

![5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B34270.png)

![5-[(3,5-Diethyl-4-isocyanatophenyl)methyl]-1,3-diethyl-2-isocyanatobenzene](/img/structure/B34277.png)